molecular formula C21H25FN2O3 B2644086 1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396845-39-8

1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No. B2644086
CAS RN: 1396845-39-8
M. Wt: 372.44
InChI Key: HYQHBBQBLKJJAD-UHFFFAOYSA-N
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Description

1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(2-phenoxyethyl)urea is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a urea derivative with a tetrahydropyran ring and a phenoxyethyl group, which gives it unique properties that make it a promising candidate for drug development.

Scientific Research Applications

Anticancer Potential

While further research is needed, compounds with similar structural features have shown promise in cancer therapy. The presence of the fluorophenyl group and oxazole ring suggests potential antiproliferative effects. Investigating its impact on cancer cell lines could reveal valuable insights .

Chiral Stationary Phases

The compound’s triazine moiety could be utilized as a chiral stationary phase in chromatography. Chiral solvating agents based on similar structures have been employed for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .

Luminescent and Optical Properties

Exploring the compound’s optical properties, such as fluorescence or phosphorescence, could lead to applications in luminescent materials or optical switches. Its unique structure may offer advantages in these areas .

Tri-radical Cation Formation

The presence of the furan ring and the triazine scaffold suggests potential for radical cation formation. Investigating its behavior under specific conditions could reveal interesting properties for electron transfer processes or redox reactions .

properties

IUPAC Name

1-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c22-18-8-6-17(7-9-18)21(10-13-26-14-11-21)16-24-20(25)23-12-15-27-19-4-2-1-3-5-19/h1-9H,10-16H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQHBBQBLKJJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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